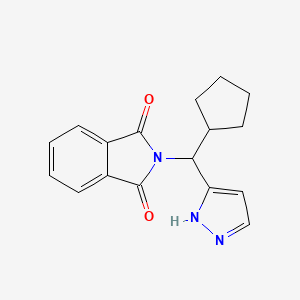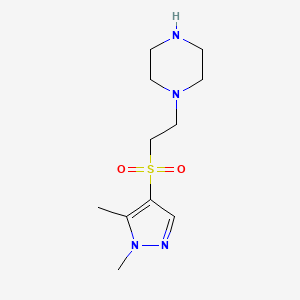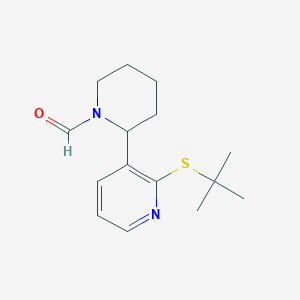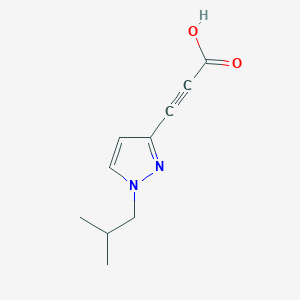
2-(3,5-Dichloro-6-methylpyridin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,5-Dichloro-6-methylpyridin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid is a complex organic compound that belongs to the class of triazole carboxylic acids
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dichloro-6-methylpyridin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyridine Derivative: The starting material, 3,5-dichloro-6-methylpyridine, is synthesized through chlorination of 6-methylpyridine.
Triazole Ring Formation: The pyridine derivative undergoes a cycloaddition reaction with an azide compound to form the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-pressure reactors for the cycloaddition step and continuous flow reactors for carboxylation to ensure efficient and scalable production.
化学反应分析
Types of Reactions
2-(3,5-Dichloro-6-methylpyridin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The dichloro groups in the pyridine ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
科学研究应用
2-(3,5-Dichloro-6-methylpyridin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and catalysts.
作用机制
The mechanism of action of 2-(3,5-Dichloro-6-methylpyridin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The triazole ring and dichloromethylpyridine moiety play crucial roles in its binding affinity and specificity.
相似化合物的比较
Similar Compounds
- 2-Amino-3,5-dichloro-6-methylpyridine
- 3,5-Dichloro-6-methylpyridine-2-carboxylic acid
- 5-Methyl-2H-1,2,3-triazole-4-carboxylic acid
Uniqueness
2-(3,5-Dichloro-6-methylpyridin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid is unique due to the combination of the dichloromethylpyridine and triazole moieties, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
属性
分子式 |
C10H8Cl2N4O2 |
|---|---|
分子量 |
287.10 g/mol |
IUPAC 名称 |
2-(3,5-dichloro-6-methylpyridin-2-yl)-5-methyltriazole-4-carboxylic acid |
InChI |
InChI=1S/C10H8Cl2N4O2/c1-4-6(11)3-7(12)9(13-4)16-14-5(2)8(15-16)10(17)18/h3H,1-2H3,(H,17,18) |
InChI 键 |
UUXNSDJTWVOFTJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC(=C(C=C1Cl)Cl)N2N=C(C(=N2)C(=O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-amino-3-methyl-1-[(3S)-3-[methyl(propan-2-yl)amino]pyrrolidin-1-yl]butan-1-one](/img/structure/B11797132.png)




![6-Amino-5-isopropyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11797150.png)






![(S)-(5-Fluoro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol](/img/structure/B11797187.png)
